4-Hydroxy-6-(4-methyl-2-oxopentyl)-2H-pyran-2-one
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Overview
Description
4-Hydroxy-6-(4-methyl-2-oxopentyl)-2H-pyran-2-one is a compound that belongs to the class of pyranones. It is slightly soluble in water and is a very weakly acidic compound based on its pKa . This compound can be found in various food items such as rye, chestnut, potato, and feijoa, making it a potential biomarker for these foods .
Preparation Methods
The synthesis of 4-Hydroxy-6-(4-methyl-2-oxopentyl)-2H-pyran-2-one can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The structure of the synthesized compound can be confirmed using various spectroscopic techniques such as 1H, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
4-Hydroxy-6-(4-methyl-2-oxopentyl)-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include phenylglyoxal hydrate and 1,3-dimethylbarbituric acid . The major products formed from these reactions are often intermediates in synthetic organic chemistry and medicinal chemistry .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of diverse molecular structures through multicomponent reactions, which are known for their efficiency, reduced waste, and high atom economy . In medicinal chemistry, 4-Hydroxy-6-(4-methyl-2-oxopentyl)-2H-pyran-2-one serves as a building block for the synthesis of key intermediates . Additionally, it has potential biological activity, making it a candidate for further biological and pharmacological studies .
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(4-methyl-2-oxopentyl)-2H-pyran-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting extracellular signal-regulated kinases 1/2 (ERK1/2) pathways . This interaction can lead to antineoplastic activity, making it a potential candidate for cancer research .
Comparison with Similar Compounds
4-Hydroxy-6-(4-methyl-2-oxopentyl)-2H-pyran-2-one can be compared with other similar compounds such as 4-hydroxy-2-quinolones and 6-hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile . These compounds share similar structural features and biological activities but differ in their specific applications and chemical properties. The uniqueness of this compound lies in its potential as a biomarker and its diverse applications in synthetic and medicinal chemistry .
Properties
CAS No. |
327175-06-4 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-hydroxy-6-(4-methyl-2-oxopentyl)pyran-2-one |
InChI |
InChI=1S/C11H14O4/c1-7(2)3-8(12)4-10-5-9(13)6-11(14)15-10/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
GACVANPZCDHOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC1=CC(=CC(=O)O1)O |
Origin of Product |
United States |
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